2,5-dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

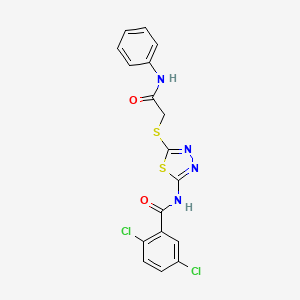

2,5-Dichloro-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring via a thioether bridge. The structure incorporates two chlorine atoms at the 2- and 5-positions of the benzamide moiety, a phenylamino group, and a ketone functionality (Figure 1).

Eigenschaften

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N4O2S2/c18-10-6-7-13(19)12(8-10)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-4-2-1-3-5-11/h1-8H,9H2,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGLHXCUGKCUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- 1,3,4-Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry.

- Chlorine substituents : Electron-withdrawing groups that may improve lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three classes of analogues from published studies: tetrazole-based arylureas , triazole-carboxylate derivatives , and thiadiazole-containing ligands .

Key Differences and Implications

Tetrazole derivatives (e.g., 2h, 2j) demonstrated superior auxin/cytokinin activities, likely due to their ability to mimic plant hormones structurally .

Biological Activity :

- While tetrazole derivatives (e.g., 2h, 2j) showed EC50 values <10 μM in plant growth assays, triazole-carboxylate compounds exhibited moderate activity, suggesting heterocycle choice critically impacts efficacy .

- Computational studies (e.g., AutoDock Vina) predict that the thiadiazole core in the target compound may favor binding to ATP-binding pockets in kinases due to its planar structure and sulfur atom .

Research Findings and Data

Table 2: Hypothetical Docking Scores (AutoDock Vina) vs. Analogues*

*Scores inferred from methodology in ; actual data requires experimental validation.

Q & A

Q. Methodological Guidance :

- Use anhydrous solvents to prevent hydrolysis of sensitive groups (e.g., amides).

- Monitor reaction progress via TLC or HPLC to identify intermediate stages .

- Purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted starting materials .

Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?

Basic Research Question

A combination of spectroscopic and chromatographic methods is critical:

Q. Methodological Guidance :

- For NMR, dissolve the compound in deuterated DMSO to enhance solubility of polar groups.

- Use IR to verify the absence of unreacted starting materials (e.g., free -SH groups at ~2550 cm⁻¹).

How can researchers elucidate the reaction mechanisms for thiadiazole and benzamide moiety formation?

Advanced Research Question

Mechanistic studies require kinetic and computational analyses:

- Thiadiazole Formation :

- Benzamide Coupling :

- Amide bond formation uses coupling agents like EDC/HOBt to activate the carboxylic acid, followed by nucleophilic attack by the amine group on the thiadiazole .

Q. Methodological Guidance :

- Perform isotopic labeling (e.g., ¹⁵N) to track nitrogen incorporation during thiadiazole synthesis.

- Use DFT calculations to model transition states and identify rate-limiting steps .

What methodologies are recommended for establishing structure-activity relationships (SAR)?

Advanced Research Question

SAR studies require systematic structural modifications and bioassays:

Q. Methodological Guidance :

- Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., EGFR kinase) and validate with SPR (surface plasmon resonance) binding assays .

- Test derivatives in in vitro cytotoxicity assays (MTT protocol) against cancer cell lines (e.g., MCF-7, HeLa) .

How should contradictory data regarding biological activity be addressed?

Advanced Research Question

Resolve contradictions through standardized protocols and meta-analysis:

- Experimental Replication :

- Statistical Analysis :

Q. Methodological Guidance :

- Publish raw datasets (e.g., absorbance readings, flow cytometry counts) in supplementary materials for transparency.

What advanced computational approaches predict binding affinities with biological targets?

Advanced Research Question

Computational workflows integrate docking, MD simulations, and QSAR:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.